14-Hydroxyclarithromycin

Antimicrobial susceptibility testing Haemophilus influenzae macrolide comparative pharmacology

Standard clarithromycin susceptibility testing and murine efficacy studies fail to account for the active (14R)-hydroxy metabolite, leading to non-translational PK/PD models. This compound resolves the gap: • **(14R)-epimer specified**: Microbiologically active form; the (14S)-epimer is inert. • **Quantitative advantage**: 2-fold more potent vs. H. influenzae than clarithromycin; 1.4-1.8× longer half-life. • **Regulatory-ready**: Enables FDA/EMA-aligned combo susceptibility testing & chiral LC-MS/MS. • **Supply**: Packaged under inert gas, with batch-specific enantiopurity data.

Molecular Formula C38H69NO14
Molecular Weight 764.0 g/mol
CAS No. 110671-78-8
Cat. No. B026080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Hydroxyclarithromycin
CAS110671-78-8
Synonyms14-hydroxy-6-0-methylerthromycin A
14-hydroxy-6-O-methylerythromycin
14-hydroxyclarithromycin
14-hydroxyclarithromycin, (14R)-isomer
14-hydroxyclarithromycin, (14S)-isomer
14-OH-clarithromycin
A 62671
A-62671
Molecular FormulaC38H69NO14
Molecular Weight764.0 g/mol
Structural Identifiers
SMILESCC1CC(C(C(O1)OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)OC)C)C)O)(C)O)C(C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)O)N(C)C
InChIInChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3/t19-,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyJDKPAXGOJMGSAE-SSUCSANQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-Hydroxyclarithromycin: Active Metabolite for Anti-Infective Research


14-Hydroxyclarithromycin (CAS 110671-78-8), also designated 14-OH-clarithromycin or 14-hydroxy-6-O-methylerythromycin, is the principal microbiologically active metabolite of the semisynthetic macrolide antibiotic clarithromycin, formed in humans via stereospecific CYP3A4-mediated hydroxylation at the 14-position [1]. Unlike the parent drug, which is a 6-O-methyl ether of erythromycin, 14-hydroxyclarithromycin bears a hydroxyl group at C-14 that confers a distinct pharmacological profile: it possesses intrinsic antibacterial activity, contributes to the overall therapeutic effect of clarithromycin through additive and synergistic interactions, and exhibits a longer terminal elimination half-life than clarithromycin itself [2]. The compound exists as two epimers—the microbiologically active (14R)-isomer and the inactive (14S)-isomer—making stereochemical identity a critical quality attribute for procurement and analytical reference standard use [1].

M
Metabolite Reference
CYP3A4-mediated 14-hydroxy metabolite of clarithromycin; supports macrolide metabolite profiling and PK/PD research workflows
C
Chiral Standard
Stereochemically defined (14R)-epimer identity; critical for chiral analytical reference standard use in bioanalytical method development
S
Screening Tool
Supports antimicrobial screening studies against Haemophilus influenzae and combination synergy research with parent macrolide
Research use only; not for human or veterinary diagnostic or therapeutic use

Why 14-Hydroxyclarithromycin Cannot Be Substituted With Other Macrolides


Substituting 14-hydroxyclarithromycin with clarithromycin, azithromycin, erythromycin, or any other macrolide in a research or analytical workflow introduces irreconcilable confounds. First, only the (14R)-epimer of 14-hydroxyclarithromycin is microbiologically active; the (14S)-epimer is completely inactive [1], meaning that stereochemical purity—not merely chemical identity—determines pharmacological relevance. Second, the compound exhibits a pathogen-selectivity profile that diverges sharply from the parent drug: it is approximately two-fold more potent than clarithromycin against Haemophilus influenzae yet four- to seven-fold less active against Mycobacterium avium complex [2]. Third, 14-hydroxyclarithromycin potentiates clarithromycin activity through partial synergy or additivity in 96% of strains tested [3], a property absent from azithromycin and erythromycin. Fourth, the metabolite possesses a terminal elimination half-life approximately 1.4- to 1.8-fold longer than clarithromycin [2], meaning that pharmacokinetic models using the parent drug alone systematically underestimate the duration of antimicrobial exposure in vivo. Any study design or procurement decision that treats in-class macrolides as interchangeable therefore risks invalid pharmacokinetic/pharmacodynamic modeling, mischaracterized susceptibility, and erroneous structure-activity relationship conclusions.

Chirality Only (14R)-epimer is microbiologically active; (14S)-epimer is inactive. Racemic or unspecified epimer mixtures may systematically overestimate active metabolite concentration in analytical workflows.
Selectivity Pathogen-selectivity profile diverges from clarithromycin: reported higher potency against H. influenzae yet lower activity against M. avium complex. In-class macrolides may not replicate this profile.
Synergy Gap Reported additive/synergistic interaction with clarithromycin in majority of tested strains is absent from azithromycin and erythromycin. Substitution may invalidate combination-study endpoints.

Quantitative Differentiation Evidence Against Key Comparators


Superior Potency Against Haemophilus influenzae vs Clarithromycin

In a direct head-to-head in vitro comparison, 14-hydroxyclarithromycin exhibited superior potency against Haemophilus influenzae compared to its parent drug clarithromycin. The MIC50 of 14-hydroxyclarithromycin against H. influenzae clinical isolates was determined to be 1 μg/ml, whereas clarithromycin required approximately two-fold higher concentrations to achieve equivalent inhibition [1]. This finding was corroborated by a separate comparative study in which the 14-hydroxy metabolite was consistently more active than the parent compound against H. influenzae, with the clarithromycin/14-hydroxy metabolite combination achieving a mode MIC of 0.06 mg/l against beta-haemolytic streptococci (Groups A–C) [2]. The two-fold potency differential is pathogen-specific; against most other organisms, MICs of the metabolite are equal to or up to two-fold higher than those of clarithromycin [3].

H. influenzae Potency Comparison
Head-to-head
14-OH-CLAR MIC50 = 1 μg/mL vs clarithromycin ~2-fold higher
Supports metabolite-specific antimicrobial screening context
Pathogen-specific; potency differential not uniform across organisms
Antimicrobial susceptibility testing Haemophilus influenzae macrolide comparative pharmacology

Extended Elimination Half-Life Compared to Parent Drug

Pharmacokinetic data from human studies consistently demonstrate that 14-hydroxyclarithromycin has a longer terminal elimination half-life than its parent compound. Following a 250 mg twice-daily oral dosing regimen, the elimination half-life of clarithromycin is approximately 3–4 hours, whereas that of its 14-hydroxy metabolite is approximately 5–6 hours. At the higher 500 mg twice-daily dose, clarithromycin half-life extends to approximately 5 hours, while the metabolite half-life reaches approximately 7 hours [1]. This represents a 1.4- to 1.8-fold longer half-life for the metabolite relative to clarithromycin under matched dosing conditions. The longer half-life is attributed to the metabolite's distinct disposition kinetics, which were adequately described by linear elimination in a one-compartment population pharmacokinetic model, contrasting with the saturable, autoinhibited metabolism of the parent drug [2].

Half-Life Extension vs Parent
Cross-study comparable
1.4–1.8× longer t½
Supports PK model metabolite inclusion review
Absolute difference ~2 h; dose-dependent prolongation observed
Pharmacokinetics elimination half-life drug metabolism clarithromycin metabolite pharmacology

Additive and Synergistic Effects With Clarithromycin

Checkerboard MIC and kill-curve studies across multiple independent investigations have consistently demonstrated that 14-hydroxyclarithromycin combined with clarithromycin yields enhanced antibacterial effects exceeding those of either agent alone. In one study, partial synergy and additive interactions were demonstrated in 96% of all strains tested, with partial synergy most often observed among Enterococcus faecalis, H. influenzae, and staphylococci [1]. A separate study examining 203 strains of H. influenzae found that the combination was additive in 92% and synergistic in 8% of strains; no antagonism was detected [2]. The postantibiotic effect (PAE) of clarithromycin combined with 14-hydroxyclarithromycin was twice that of clarithromycin tested alone [3]. In an in vitro pharmacodynamic model simulating human serum pharmacokinetics, the combination of clarithromycin and 14-hydroxyclarithromycin produced synergy (defined as a ≥2-log10-unit decrease in CFU/mL between the combination and the most active single agent) against one of three H. influenzae strains tested [4].

Additive/Synergy With Clarithromycin
Head-to-head
96% of strains: partial synergy or additivity; PAE ~2× longer vs clarithromycin alone
Supports combination antimicrobial screening context
H. influenzae: 92% additive, 8% synergistic; no antagonism detected
Antimicrobial synergy checkerboard assay fractional inhibitory concentration combination pharmacodynamics

Stereospecific Antimicrobial Activity of the (14R)-Epimer

Clarithromycin hydroxylation at the 14-position is stereospecific: the (14R)-hydroxy epimer is the principal active metabolite, while the (14S)-hydroxy epimer is devoid of antimicrobial activity [1]. The (14R)-epimer accounts for approximately 20% of clarithromycin metabolites and is formed predominantly by CYP3A4 [2]. A clinical pharmacokinetic study in healthy adults confirmed that 14-(R)-hydroxyclarithromycin is the pharmacologically relevant species contributing to the overall antimicrobial effect, while 14-(S)-hydroxyclarithromycin has no measurable antibacterial activity [1]. The metabolic ratio of 14ROHCLA/CLA increases during repeated dosing, and individual variation in this ratio has been proposed as a determinant of inter-patient differences in therapeutic response [1].

(14R)-Epimer Stereospecific Activity
Direct comparison
(14R)-epimer: active; (14S)-epimer: no detectable antibacterial activity
Chiral identity critical for analytical reference standard procurement
Unspecified epimer mixtures overestimate active metabolite in bioanalysis
Stereochemistry-activity relationship chiral metabolite profiling analytical reference standard quality CYP3A4 stereospecific metabolism

In Vivo Potentiation of Clarithromycin in a Murine Infection Model

In a murine model of Haemophilus influenzae pulmonary infection—selected because rodents do not endogenously produce the 14-hydroxy metabolite—14-hydroxyclarithromycin alone at 100 mg/kg was substantially more active in bacterial killing than either clarithromycin or erythromycin at the same dose [1]. Critically, sub-therapeutic low doses of 14-hydroxyclarithromycin (12, 16, and 24 mg/kg), which were ineffective when administered alone, significantly potentiated the bactericidal activity of clarithromycin (100 mg/kg) (P < 0.01–0.001) [1]. The in vivo synergy was mechanistically anchored by in vitro data: the MIC and MBC of 14-hydroxyclarithromycin against H. influenzae were half those of clarithromycin and erythromycin, and the combination of clarithromycin plus its metabolite was synergistic in both bacteriostatic and bactericidal assessments [1]. Furthermore, pharmacokinetically relevant concentrations of 14-hydroxyclarithromycin were detectable after oral administration of low doses, with a prolonged half-life relative to the parent compound [1].

Murine Model In Vivo Potentiation
Head-to-head
Sub-therapeutic 14-OH-CLAR (12–24 mg/kg) + CLAR 100 mg/kg: reported bactericidal potentiation (P < 0.01–0.001)
Supports murine model co-administration review for translational fidelity
Rodents lack endogenous metabolite; clarithromycin-alone models may underestimate exposure
In vivo efficacy murine infection model Haemophilus influenzae combination antibiotic therapy translational pharmacology

Research and Industrial Application Scenarios


In Vitro PK/PD Modeling Against Haemophilus influenzae

Investigators designing in vitro PK/PD models (e.g., hollow-fiber infection models or one-compartment pharmacodynamic systems) to evaluate clarithromycin-based regimens against H. influenzae must include 14-hydroxyclarithromycin at physiologically relevant parent-to-metabolite ratios (3:1 or 4:1). Evidence demonstrates that the metabolite alone achieves an MIC50 of 1 μg/ml against H. influenzae—approximately two-fold lower than clarithromycin [Section_3, Evidence Item 1]—and that the combination is additive in 92% and synergistic in 8% of H. influenzae strains [Section_3, Evidence Item 3]. Pharmacokinetic simulations that omit the metabolite will underestimate the time-above-MIC by approximately 2 hours (the half-life difference between metabolite and parent) [Section_3, Evidence Item 2] and will fail to capture the enhanced bacterial killing and doubled postantibiotic effect observed with the combination [Section_3, Evidence Item 3]. Procurement of high-purity 14-hydroxyclarithromycin reference standard is therefore a prerequisite for generating clinically translatable PK/PD data in this indication.

Translational Murine Efficacy Studies With Human Metabolite

Rodents do not produce the 14-hydroxy metabolite endogenously [Section_3, Evidence Item 5]. Consequently, murine efficacy studies administering clarithromycin alone yield antibiotic exposure profiles that are pharmacokinetically and pharmacodynamically non-representative of the human situation. Direct evidence from a murine H. influenzae pulmonary infection model shows that co-administration of sub-therapeutic doses of 14-hydroxyclarithromycin (12–24 mg/kg) with clarithromycin (100 mg/kg) produces statistically significant bactericidal potentiation (P < 0.01–0.001) that is absent with clarithromycin alone [Section_3, Evidence Item 5]. Researchers conducting translational animal studies of clarithromycin for respiratory tract infections should procure 14-hydroxyclarithromycin for co-formulation at human-relevant exposure ratios to ensure that efficacy data are predictive of clinical outcomes. This consideration is especially critical for studies intended to support regulatory submissions or publication in high-impact journals, where reviewers increasingly expect justification of translational model fidelity.

Bioanalytical Method Development and Therapeutic Drug Monitoring

LC-MS/MS methods for quantifying clarithromycin and its active metabolite in human plasma, epithelial lining fluid (ELF), or alveolar macrophages must use a reference standard of defined (14R)-epimer stereochemistry. The (14S)-epimer of 14-hydroxyclarithromycin is completely devoid of antimicrobial activity [Section_3, Evidence Item 4], yet both epimers share the same molecular weight (763.95 g/mol) and similar chromatographic behavior. A reference standard that is a racemic mixture or of unspecified epimeric purity will produce quantification results that systematically overestimate the concentration of pharmacologically active metabolite. This has direct consequences for therapeutic drug monitoring in patients receiving clarithromycin for Mycobacterium avium complex infections, where the metabolite is 4- to 7-fold less active than the parent drug against MAC [Section_2], and for pharmacokinetic studies in critical care populations where accurate metabolite quantification informs dosing decisions. Analytical laboratories should specify (14R)-14-hydroxyclarithromycin content and enantiomeric purity in their procurement specifications and verify stereochemical identity by chiral HPLC or optical rotation.

Antimicrobial Susceptibility Breakpoint Studies

Current clarithromycin susceptibility breakpoints (e.g., ≤2 μg/ml for susceptible by CLSI criteria) were established based on the activity of the parent drug alone. Evidence that 14-hydroxyclarithromycin enhances clarithromycin activity in 96% of tested strains [Section_3, Evidence Item 3] and that the combination reduces effective MICs—from 4 μg/ml to 2 μg/ml for clarithromycin plus metabolite against H. influenzae—supports a proposal to revise the clarithromycin-susceptible breakpoint upward to ≤4 μg/ml specifically for H. influenzae and possibly enterococci, to recognize the additional activity contributed by the metabolite in vivo [Section_3, Evidence Item 3]. Microbiology laboratories and antimicrobial surveillance programs conducting disk diffusion or broth microdilution susceptibility testing for epidemiological studies should consider testing clarithromycin in combination with 14-hydroxyclarithromycin at a 3:1 ratio using custom-prepared disks or panels. Procurement of 14-hydroxyclarithromycin analytical standard enables the preparation of these combination susceptibility testing materials, which provide a more clinically faithful assessment of macrolide susceptibility than testing the parent drug in isolation.

Application
Selection Property
Validation Focus
In Vitro PK/PD Modeling Against H. influenzae
Metabolite PK profile context at physiologically relevant parent:metabolite ratios
Time-above-MIC simulation that incorporates metabolite half-life and synergy contribution
Translational Murine Efficacy Studies
Metabolite co-formulation context for rodent models lacking endogenous CYP3A4 production
Murine model translational fidelity review; verify bactericidal potentiation with co-administered metabolite
Bioanalytical Method Development for Research PK
Certified (14R)-epimer reference standard with defined enantiomeric purity
Chiral identity verification by HPLC or optical rotation; plasma/ELF matrix method validation review
Antimicrobial Susceptibility Breakpoint Studies
Combination testing context with parent:metabolite ratio reflecting in vivo exposure
Synergy-adjusted susceptibility interpretation; custom combination disk or panel preparation review
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